molecular formula C19H20N4O2S B10980714 N-[(2S)-1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-[(2S)-1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B10980714
M. Wt: 368.5 g/mol
InChI Key: XNQAEASILACEEX-ZDUSSCGKSA-N
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Description

N-[(2S)-1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]-2-(1H-PYRROL-1-YL)-13-BENZOTHIAZOLE-6-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a pyrrole ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]-2-(1H-PYRROL-1-YL)-13-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multiple steps, starting with the construction of the pyrrolidine and pyrrole rings. These rings are then functionalized and coupled with the benzothiazole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity while minimizing the risk of side reactions. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]-2-(1H-PYRROL-1-YL)-13-BENZOTHIAZOLE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[(2S)-1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]-2-(1H-PYRROL-1-YL)-13-BENZOTHIAZOLE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2S)-1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]-2-(1H-PYRROL-1-YL)-13-BENZOTHIAZOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and benzothiazole derivatives, such as:

Uniqueness

What sets N-[(2S)-1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]-2-(1H-PYRROL-1-YL)-13-BENZOTHIAZOLE-6-CARBOXAMIDE apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C19H20N4O2S/c1-13(18(25)22-8-2-3-9-22)20-17(24)14-6-7-15-16(12-14)26-19(21-15)23-10-4-5-11-23/h4-7,10-13H,2-3,8-9H2,1H3,(H,20,24)/t13-/m0/s1

InChI Key

XNQAEASILACEEX-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Canonical SMILES

CC(C(=O)N1CCCC1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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